molecular formula C24H18N2O2S B2433255 N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide

Cat. No.: B2433255
M. Wt: 398.5 g/mol
InChI Key: CMQAWVFVROPQLX-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzoyl group, and a methylbenzamide moiety

Scientific Research Applications

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used as a probe to study cellular processes and pathways, including signal transduction and gene expression.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for “N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide” is not specified in the sources I found.

Safety and Hazards

The safety and hazards associated with “N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide” are not specified in the sources I found .

Preparation Methods

The synthesis of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the thiazole ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole ring and benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide can be compared with similar compounds such as:

    N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide: This compound lacks the methyl group on the benzamide moiety, which may affect its binding affinity and biological activity.

    N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide: The presence of dichloro substituents can enhance the compound’s reactivity and alter its pharmacokinetic properties.

    N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide: The fluorine atom can increase the compound’s metabolic stability and influence its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16-12-14-19(15-13-16)23(28)26-24-25-20(17-8-4-2-5-9-17)22(29-24)21(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAWVFVROPQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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